molecular formula C20H18N4O B11977017 N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-03-2

N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11977017
CAS No.: 303104-03-2
M. Wt: 330.4 g/mol
InChI Key: VSGYYFOPCAESQV-CIAFOILYSA-N
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Description

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound belonging to the class of indazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an anticancer agent due to its cytotoxic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its methyl group at the 2-position of the benzylidene moiety differentiates it from other similar compounds and may contribute to its unique properties .

Properties

CAS No.

303104-03-2

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H18N4O/c1-13-6-2-3-8-15(13)12-21-24-20(25)19-17-11-10-14-7-4-5-9-16(14)18(17)22-23-19/h2-9,12H,10-11H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

VSGYYFOPCAESQV-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

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